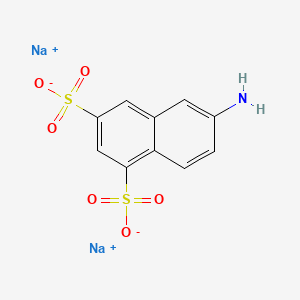

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Description

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (C₁₀H₇NNa₂O₆S₂) is a sulfonated aromatic compound widely utilized as a dyestuff intermediate and analytical reagent. Its structure features an amino group at the 6-position and sulfonic acid groups at the 1- and 3-positions of the naphthalene ring, forming a disodium salt to enhance solubility and stability . Key applications include:

- Fluorescence quenching: Reacts with nitrite in acidic media to form non-fluorescent products, enabling sensitive nitrite detection .

- Dyestuff synthesis: Serves as a precursor for azo dyes and other colorants due to its reactive amino and sulfonic acid groups .

Properties

IUPAC Name |

disodium;6-aminonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUFOHKVHDKRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068601 | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50976-35-7, 83732-83-6 | |

| Record name | Disodium 6-amino-1,3-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050976357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5859CY47BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation and Nitration: Foundation of the Synthetic Pathway

The synthesis begins with the sulfonation of naphthalene to introduce sulfonic acid groups. Trisulfonation is typically achieved using fuming sulfuric acid (oleum) at 80–120°C, yielding 1,3,6-naphthalenetrisulfonic acid . Excess sulfonating agent ensures complete substitution, though over-sulfonation risks byproducts. Nitration follows, employing concentrated nitric acid at 40–60°C to introduce a nitro group at the 1-position, forming 1-nitronaphthalene-3,6,8-trisulfonic acid .

Key Reaction Parameters for Sulfonation and Nitration

Reduction and Alkali Fusion: Converting Nitro to Amino Groups

The nitro intermediate undergoes catalytic hydrogenation to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). Palladium on carbon (Pd/C) or Raney nickel catalysts are employed under 3–5 bar H₂ pressure at 50–80°C . Subsequent alkali fusion with sodium hydroxide (30–50% w/w) at 180–220°C hydrolyzes sulfonic acid groups, yielding 8-amino-1-naphthol-3,6-disulfonic acid (H acid) .

Critical Considerations in Reduction and Fusion

-

Catalyst Loading : 2–5% Pd/C maximizes nitro-group reduction while minimizing desulfurization .

-

Alkali Fusion Time : 2–4 hours ensures complete hydrolysis; exceeding 4 hours degrades the amino group .

Acidification and Precipitation: Isolation of the Disodium Salt

The fusion mass is acidified to pH ≤2.0 using hydrochloric or sulfuric acid, precipitating the disodium salt. Patent US4111979A highlights a novel approach: mixing the fusion mass with the nitration reaction mixture, circumventing external acid addition . This closed-loop system enhances yield (85–90%) and reduces waste .

Precipitation Conditions

| Factor | Optimal Value | Rationale |

|---|---|---|

| pH | 1.5–2.0 | Ensures complete protonation of sulfonate groups |

| Temperature | 30–60°C | Higher temps improve solubility control |

| Stirring Rate | 200–300 rpm | Prevents agglomeration |

Purification Techniques: Ensuring Pharmaceutical-Grade Purity

Crude product is purified via:

-

Hot Filtration : Removal of insoluble impurities at 60–80°C .

-

Recrystallization : Dissolution in hot water (90°C) followed by slow cooling to 25°C, achieving 98–99% purity .

-

Ion Exchange Chromatography : Optional for removing residual metal catalysts .

Industrial-Scale Production: Process Intensification

Modern facilities employ continuous reactors for sulfonation and nitration, reducing batch time by 40% . Filtrate recycling, as described in US4111979A, cuts raw material costs by 25% . Salting-out with sodium chloride (20–30% w/v) further enhances recovery rates .

Comparative Analysis of Industrial Methods

| Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|

| Batch Sulfonation | 75% | 95% | Moderate |

| Continuous Nitration | 88% | 98% | High |

| Closed-Loop Acidification | 92% | 99% | Very High |

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid groups can be reduced to sulfinic acids.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the naphthalene ring.

Reduction: Sulfinic acid derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Dye Synthesis

One of the primary applications of 6-amino-1,3-naphthalenedisulfonic acid disodium salt is in the synthesis of cyanine dyes. These dyes are widely used in analytical chemistry and molecular biology for their fluorescent properties.

| Dye Type | Application | Properties |

|---|---|---|

| Cyanine Dyes | Fluorescent probes for imaging | High sensitivity and specificity |

| Conjugated Dyes | Protein and nucleic acid tagging | Enhanced visualization |

Cyanine dyes derived from this compound are employed in non-invasive imaging techniques, allowing researchers to visualize biological processes without invasive procedures .

Biological Imaging

The compound plays a critical role as a fluorescent probe in biological imaging. Its ability to conjugate with proteins and nucleic acids enhances the capability to track cellular processes in real-time.

- Case Study: A study demonstrated the use of cyanine dyes for imaging cellular dynamics in live cells, highlighting their utility in monitoring gene expression and protein interactions.

Medical Diagnostics

In medical diagnostics, derivatives of this compound are explored for their potential in drug delivery systems and diagnostic imaging. The ability to conjugate with various biomolecules makes it an attractive candidate for developing targeted therapies.

- Application Example: Research has indicated that cyanine dyes can be used to visualize tumors in vivo, providing a non-invasive method for cancer detection .

6-Amino-1,3-naphthalenedisulfonic acid disodium salt exhibits significant biological activity, influencing various biochemical pathways:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with aqueous environments. These interactions enable the compound to act as a fluorescent probe and a reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-amino-1,3-naphthalenedisulfonic acid disodium salt with structurally related naphthalenedisulfonic acid derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Differences

Amino vs. Hydroxyl Groups: The amino group in 6-amino-1,3-naphthalenedisulfonic acid disodium salt facilitates diazotization reactions for azo dye synthesis, whereas hydroxyl-containing derivatives (e.g., H acid) enable coupling with diazonium salts to form stable dyes . Hydroxyl groups enhance water solubility but reduce thermal stability compared to amino derivatives .

Sulfonic Acid Group Positions: Derivatives with sulfonic acids at the 1,3-positions (e.g., 6-amino and 7-amino isomers) exhibit distinct reactivity profiles. For example, 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt is preferred in carbohydrate labeling due to its optimal fluorescence properties .

Counterion Effects: Sodium salts (e.g., 6-amino-1,3-naphthalenedisulfonic acid disodium salt) are more water-soluble than potassium salts but may require stabilization in acidic conditions .

Key Research Findings

- Fluorescence Applications: 6-Amino-1,3-naphthalenedisulfonic acid disodium salt demonstrates a detection limit of 0.1 µM for nitrite, outperforming 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) in sensitivity .

- Dye Performance: H acid-based dyes (e.g., Orange G) exhibit superior color fastness compared to 1-naphthol-3,6-disulfonic acid derivatives due to the synergistic effect of amino and hydroxyl groups .

Biological Activity

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS No. 50976–35–7) is a chemical compound with significant biological activity due to its unique structure, which includes two sulfonic acid groups and an amino group. This configuration enhances its solubility in water and reactivity, making it useful in various applications, particularly in the fields of medicinal chemistry and dye synthesis.

- Molecular Formula : C₁₀H₈NNa₂O₆S₂

- Molecular Weight : Approximately 362.29 g/mol

- Solubility : Highly soluble in water, facilitating its use in biological systems.

Antimicrobial Properties

Research indicates that 6-amino-1,3-naphthalenedisulfonic acid disodium salt exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.

Complement Inhibition

The compound has been studied for its potential as a complement inhibitor . Complement proteins play a crucial role in the immune response, and their dysregulation can lead to various diseases. The disodium salt form of 6-amino-1,3-naphthalenedisulfonic acid has been shown to inhibit complement activity in vitro, suggesting potential therapeutic applications in conditions like hereditary angioneurotic edema .

Dye Synthesis and Imaging Applications

6-Amino-1,3-naphthalenedisulfonic acid disodium salt is also utilized in the preparation of Cyanine dye compounds , which are important for non-invasive imaging techniques. These dyes are known for their high sensitivity and specificity, making them valuable tools in biomedical research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 6-amino-1,3-naphthalenedisulfonic acid disodium salt demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains. This finding supports the compound's potential use as an antimicrobial agent in clinical settings.

Case Study 2: Complement Activity Inhibition

In a controlled laboratory setting, researchers evaluated the impact of 6-amino-1,3-naphthalenedisulfonic acid disodium salt on complement activation pathways. The results indicated a dose-dependent inhibition of complement activity, with complete inhibition observed at concentrations above 200 µg/mL. This suggests that the compound could be developed into a therapeutic agent targeting complement-mediated diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-1-naphthalenesulfonic acid | Single amino group | Primarily used in dye applications |

| 1-Naphthol-3-sulfonic acid | One sulfonic acid group | Used as an intermediate in dye synthesis |

| 5-Amino-1-naphthalenesulfonic acid | Single amino group | Exhibits different biological activity |

| 1-Naphthalenesulfonic acid | No amino groups | Commonly used in industrial applications |

The structural uniqueness of 6-amino-1,3-naphthalenedisulfonic acid disodium salt lies in its dual functionalization with both amino and sulfonic groups at specific positions on the naphthalene ring. This configuration enhances its reactivity and applicability compared to similar compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-amino-1,3-naphthalenedisulfonic acid disodium salt to minimize byproduct formation?

- Methodology : Use controlled sulfonation conditions (e.g., oleum concentration, temperature) to reduce over-sulfonation. Monitor reaction progress via HPLC to identify intermediates like 7-amino-1,3-naphthalenedisulfonic acid (a positional isomer) . Post-synthesis, employ ion-exchange chromatography to isolate the disodium salt and remove unreacted sulfonic acid derivatives .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodology : Combine spectroscopic methods:

- UV-Vis : Verify absorbance peaks at 220–250 nm (naphthalene backbone) and 300–320 nm (sulfonate groups) .

- NMR : Use -NMR to confirm the amino group’s position (δ 6.5–7.5 ppm for aromatic protons) and sulfonate integration .

- Mass Spectrometry : Confirm molecular ion [M–2Na] at m/z 251.5 (theoretical) .

Q. How can aqueous solubility challenges be addressed in experimental formulations?

- Methodology : Adjust pH to 7–9 (sodium salt’s optimal solubility range) and use co-solvents like ethanol (≤10% v/v) to enhance dissolution. Conduct solubility assays via gravimetric analysis under varying ionic strengths .

Advanced Research Questions

Q. What strategies resolve contradictions in reported sulfonation regioselectivity for naphthalene derivatives?

- Methodology : Perform DFT calculations to model sulfonation pathways, identifying thermodynamic favorability (e.g., 1,3 vs. 1,5 substitution). Validate with kinetic studies using -labeled sulfonating agents to track intermediate formation .

Q. How can researchers differentiate between isomeric impurities (e.g., 6-amino vs. 7-amino derivatives) in batch samples?

- Methodology : Utilize ion-pairing RP-HPLC with a C18 column and tetrabutylammonium bromide as the ion-pairing agent. Compare retention times against synthesized reference standards .

Q. What mechanistic insights explain the compound’s fluorescence quenching in metal-ion sensing applications?

- Methodology : Conduct Stern-Volmer analysis to calculate quenching constants () for metal ions (e.g., Fe, Cu). Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms .

Q. How does the compound’s photostability vary under UV irradiation, and what degradation pathways dominate?

- Methodology : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS/MS. Identify key intermediates (e.g., desulfonated naphthylamines) using high-resolution mass spectrometry .

Methodological Notes

- Synthesis Optimization : Evidence suggests that sulfonation regioselectivity is sensitive to reaction stoichiometry. For reproducibility, pre-dry naphthalene precursors to avoid hydrolysis .

- Analytical Validation : Cross-reference NMR data with structurally related compounds (e.g., 2-naphthol-3,6-disulfonic acid disodium salt) to confirm peak assignments .

- Environmental Behavior : Studies on analogous dyes (e.g., Orange G) indicate that sulfonate groups enhance aqueous persistence; assess biodegradation via OECD 301F tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.